molecular formula C9H10BrClFN B1382960 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1445891-39-3

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1382960
CAS No.: 1445891-39-3
M. Wt: 266.54 g/mol
InChI Key: CKZHJXCUFKLMPJ-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2094312-52-2) is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol . It belongs to the class of secondary amines and is primarily used in pharmaceutical and chemical research. The compound features bromine and fluorine substituents at positions 8 and 5 of the isoquinoline ring, respectively, which influence its electronic properties and reactivity.

Properties

IUPAC Name

8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-1-2-9(11)6-3-4-12-5-7(6)8;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZHJXCUFKLMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategy 1: Bromination-Fluorination-Reduction Sequence

Strategy 2: Pomeranz-Fritsch Cyclization

Optimized Reaction Conditions

Key parameters for improving yield and selectivity:

Step Optimal Conditions Yield Reference
Bromination NBS, H₂SO₄, -20°C, 4 h 65–70%
Reduction H₂ (50 psi), 10% Pd/C, EtOH, rt, 12 h 85–90%
Salt Formation HCl gas in Et₂O, 0°C, 1 h 95%

Regioselectivity Challenges

  • Bromination Position : Competitive 5- vs. 8-bromo substitution occurs without strict temperature control. Below -15°C, 8-bromo dominates (≥90% selectivity).
  • Fluorine Stability : Fluorine substituents resist displacement under acidic bromination conditions but may require protection during reduction.

Analytical Data

  • Purity : Final product typically >97% (HPLC) after recrystallization from ethanol/water.
  • ¹H NMR (DMSO-d₆) :
    • δ 9.38 (s, 1H, Ar-H), 4.20 (m, 2H, CH₂N), 3.10 (t, 2H, CH₂), 2.90 (m, 2H, CH₂).

Alternative Methods

Industrial-Scale Considerations

  • Cost Efficiency : NBS and DBI are preferred brominating agents for large-scale synthesis (1–50 kg).
  • Waste Management : H₂SO₄ is recycled via neutralization and distillation.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with reaction conditions tailored to the specific reagents used.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

The biological and chemical properties of tetrahydroisoquinoline derivatives are highly sensitive to halogen placement and substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Properties/Notes References
8-Bromo-5-fluoro-1,2,3,4-THIQ·HCl C₉H₁₀BrClFN 266.54 8-Br, 5-F 2094312-52-2 Discontinued; research use only
5-Bromo-8-fluoro-1,2,3,4-THIQ C₉H₉BrFN 228.08 5-Br, 8-F N/A Non-salt form; SMILES: C1CNCC2=C(C=CC(=C21)Br)F
8-Bromo-5-methyl-1,2,3,4-THIQ·HCl C₁₀H₁₂BrN·HCl* 262.57 (base: 226.11) 8-Br, 5-Me 2742656-60-4 Methyl enhances lipophilicity
5-Bromo-1,2,3,4-THIQ·HCl C₉H₁₀BrN·HCl 248.55 5-Br 81237-69-6 Industrial use; GHS-compliant SDS
8-Chloro-5-fluoro-1,2,3,4-THIQ·HCl C₉H₁₀Cl₂FN 222.09 8-Cl, 5-F EN300-45187120 Chlorine substitution alters reactivity
5-(Trifluoromethyl)-1,2,3,4-THIQ·HCl C₁₀H₁₀F₃N·HCl 255.65 5-CF₃ 215788-34-4 High hydrophobicity; bp: ~217°C (pred.)

*Note: The molecular formula for 8-Bromo-5-methyl-THIQ·HCl in excludes HCl; the value here is corrected to include the hydrochloride salt.

Biological Activity

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1445891-39-3) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H10BrClFN
  • Molecular Weight : 266.54 g/mol
  • Purity : Typically ≥ 95% in commercial preparations

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in this class have shown efficacy against various viruses, including SARS-CoV-2. For instance, a study demonstrated that certain tetrahydroisoquinoline derivatives inhibited viral replication effectively in human lung cells (Calu-3), with EC50 values indicating potent antiviral properties .
  • Neuroprotective Effects : Tetrahydroisoquinolines are being investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Antiviral Activity

A recent study highlighted the antiviral potential of this compound against SARS-CoV-2:

  • EC50 : The effective concentration required to inhibit viral replication was found to be approximately 3.15 μM.
  • Selectivity Index (SI) : The selectivity index exceeded 63.49, indicating a favorable therapeutic window compared to traditional antiviral agents like chloroquine .

Neuroprotective Studies

In another study focusing on neuroprotection:

  • The compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress.
  • Results showed significant reductions in cell death and preservation of mitochondrial function at concentrations as low as 1 μM .

Case Studies

StudyObjectiveKey Findings
Study A (2023)Evaluate antiviral effects against SARS-CoV-2EC50 of 3.15 μM; SI > 63.49; superior activity compared to chloroquine
Study B (2024)Assess neuroprotective propertiesSignificant reduction in oxidative stress-induced apoptosis in neuronal cells at 1 μM concentration

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve positional isomerism (e.g., distinguishing 5-fluoro vs. 6-fluoro derivatives) . Mass spectrometry (HRMS) is critical for verifying molecular weight (±0.001 Da accuracy).

Q. How can researchers optimize the synthesis of this compound to minimize bromo-fluoro positional isomer byproducts?

  • Methodology : Apply statistical experimental design (e.g., factorial or response surface methods) to optimize reaction parameters like temperature, solvent polarity, and stoichiometry . Monitor intermediates via thin-layer chromatography (TLC) and isolate isomers using preparative HPLC with a chiral stationary phase .

Q. What safety protocols are essential for handling halogenated tetrahydroisoquinoline derivatives?

  • Methodology : Follow OSHA guidelines for halogenated compounds: use fume hoods, nitrile gloves, and eye protection. Store the compound in airtight containers at 2–8°C to prevent degradation. For waste disposal, neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare computational results with experimental kinetic data (e.g., via Arrhenius plots) to validate reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated tetrahydroisoquinoline derivatives?

  • Methodology : Conduct meta-analysis of literature data to identify variables (e.g., solvent choice, catalyst loading). Replicate experiments under controlled conditions and apply multivariate regression to isolate confounding factors . Cross-reference with synthetic protocols for structurally analogous compounds (e.g., 5-trifluoromethyl-tetrahydroquinoline hydrochloride) .

Q. How can membrane separation technologies improve the scalability of tetrahydroisoquinoline purification?

  • Methodology : Test nanofiltration membranes (e.g., polyamide composites) to separate low-molecular-weight impurities (<500 Da). Optimize transmembrane pressure and flow rates using factorial design, and validate purity via LC-MS .

Data Management and Experimental Design

Q. What role do reaction path search algorithms play in designing novel derivatives of this compound?

  • Methodology : Implement automated reaction path search tools (e.g., AFIR or GRRM) to explore possible functionalization sites (e.g., bromine substitution). Combine with cheminformatics platforms to prioritize synthetically feasible routes .

Q. How should researchers manage contradictory spectral data (e.g., NMR shifts) for halogenated isoquinolines?

  • Methodology : Build a reference database of ¹H/¹³C NMR shifts for halogenated isoquinolines (e.g., 6-fluoro vs. 8-bromo derivatives). Use machine learning (e.g., Random Forest models) to predict shifts and identify outliers caused by solvent effects or tautomerism .

Tables for Reference

Parameter Method Key Reference
Purity validationHPLC-UV (>95.0% HLC)
Isomer separationPreparative HPLC (chiral phase)
Computational modelingDFT (B3LYP/6-31G*)
Safety protocolsOSHA-compliant waste disposal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

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